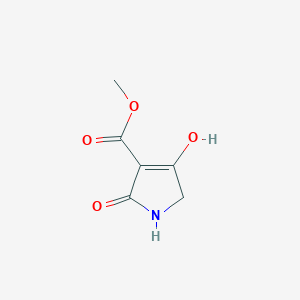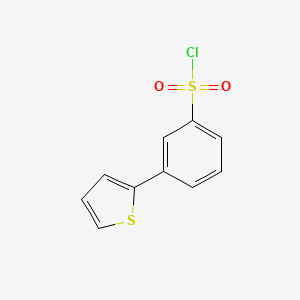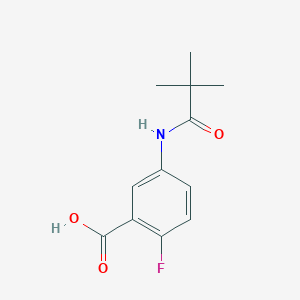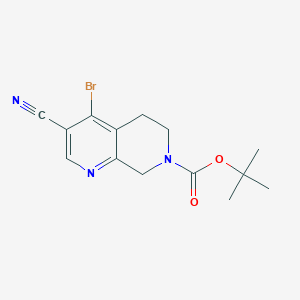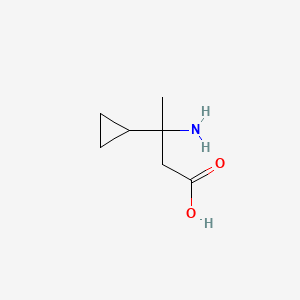
3-Amino-3-cyclopropylbutanoic acid
Descripción general
Descripción
3-Amino-3-cyclopropylbutanoic acid is an amino acid analog with a molecular weight of 143.19 . It has received considerable attention due to its potential therapeutic applications in neurological and psychiatric disorders.
Molecular Structure Analysis
The molecular formula of 3-Amino-3-cyclopropylbutanoic acid is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-7(8,4-6(9)10)5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
3-Amino-3-cyclopropylbutanoic acid is a colorless, crystalline substance . It has a high melting point due to its ionic properties . Its solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Aplicaciones Científicas De Investigación
Characterization and Toxicity in Mushrooms
- 3-Amino-3-cyclopropylbutanoic acid, isolated from the mushroom Amanita cokeri, exhibits toxicity to various organisms like the fungus Cercospora kikuchii, the arthropod Oncopeltus fasciatus, and bacteria such as Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. This compound's bacterial toxicity can be reversed by adding isoleucine to the medium (Drehmel & Chilton, 2002).
Role in Plant Growth Regulation
- The stereostructure of 3-Amino-3-cyclopropylbutanoic acid, a plant growth regulator from the mushroom Amanita castanopsidis Hongo, was determined through its racemic and enantioselective syntheses. This involved a chelate-enolate Claisen rearrangement as a key step (Morimoto et al., 2002).
Structural Studies in Solid State
- The solid-state structures of cyclo-β-peptides, cyclic tetramers of 3-aminobutanoic acid, were determined. These peptides form tubular structures held together by nonlinear hydrogen bonds, contributing to a better understanding of peptide structures (Seebach et al., 1997).
Vibrational Spectra and DFT Calculations
- Vibrational spectra studies of zwitterionic 3-Aminobutanoic acid supported by Density Functional Theory (DFT) calculations have been conducted. This research aids in understanding the structural and electronic properties of such compounds (Yalagi, 2022).
Applications in Synthesis and Drug Discovery
- Studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid revealed their potential as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. This discovery has implications in neuropharmacology (Dappen et al., 2010).
Development of Greener Synthetic Processes
- Research on the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid focuses on developing greener, more environmentally friendly synthetic processes. This involves using solvent-free methods and aims at reducing the environmental impact of chemical synthesis (Weiss et al., 2010).
Propiedades
IUPAC Name |
3-amino-3-cyclopropylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(8,4-6(9)10)5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQFMFNZSFSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-cyclopropylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
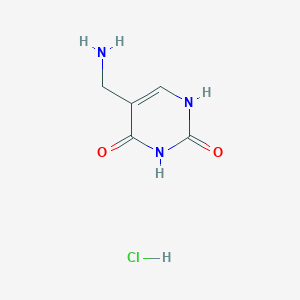
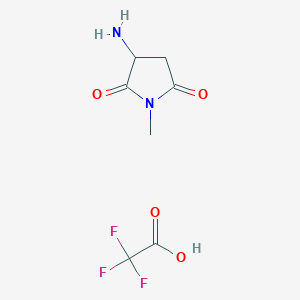
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)



